molecular formula C22H25N3O4S B295347 6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B295347
M. Wt: 427.5 g/mol
InChI Key: CXPLOZFSAUNNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the area of cancer treatment. In

Mechanism of Action

The mechanism of action of 6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity to normal cells and tissues, suggesting that it may have a favorable safety profile for use in cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further development as an anti-cancer drug. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.

Future Directions

There are several future directions for further research on 6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and scalability. Additionally, further studies could investigate the mechanism of action of this compound in more detail to better understand its anti-tumor activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential anti-cancer drug.

Synthesis Methods

The synthesis of 6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves a multi-step process. The starting materials for the synthesis are 2,3-dimethoxybenzaldehyde, 2-ethoxybenzaldehyde, and 4-methylthio-2-nitro-5-(trifluoromethyl)aniline. These starting materials are then subjected to a series of reactions, including condensation, reduction, and cyclization, to form the final product.

Scientific Research Applications

6-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been extensively studied for its potential use in cancer treatment. In particular, this compound has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, this compound has been found to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and doxorubicin.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-5-29-16-11-7-6-10-15(16)24-21(26)18-13(2)23-22(30)25-19(18)14-9-8-12-17(27-3)20(14)28-4/h6-12,19H,5H2,1-4H3,(H,24,26)(H2,23,25,30)

InChI Key

CXPLOZFSAUNNHM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C

Origin of Product

United States

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